Cyclohexane Derivatives in Glutarimide Drug Synthesis: A Technical Guide
Executive Summary This technical guide examines the structural and synthetic intersection of cyclohexane derivatives and glutarimide pharmacophores . While glutarimide rings (2,6-piperidinediones) are best known as the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the structural and synthetic intersection of cyclohexane derivatives and glutarimide pharmacophores . While glutarimide rings (2,6-piperidinediones) are best known as the core of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, their conjugation with cyclohexane scaffolds creates a distinct class of bioactive molecules. This includes the potent translation inhibitor Cycloheximide and emerging Cereblon (CRBN) ligands used in Targeted Protein Degradation (TPD).
This document details the synthetic architectures required to bridge these two aliphatic systems, focusing on stereoselective total synthesis and modern C–H functionalization strategies.
Structural Significance & Pharmacological Logic
The fusion or linkage of cyclohexane rings to glutarimide cores serves two primary medicinal chemistry functions: conformational locking and lipophilic pocket targeting .
The Natural Prototype: Cycloheximide
Cycloheximide (CHX) represents the archetypal cyclohexane-glutarimide conjugate. Produced by Streptomyces griseus, its efficacy as a eukaryotic protein synthesis inhibitor relies on the precise stereochemical arrangement of a dimethyl-cyclohexanone ring linked to a glutarimide moiety via a hydroxyethyl bridge.
Mechanism: CHX binds to the E-site of the 60S ribosomal subunit, blocking the translocation step of elongation.
Structural Criticality: The cyclohexane ring is not merely a lipophilic anchor; its conformation (chair) and substituents (methyl groups) dictate the orientation of the glutarimide headgroup within the ribosomal tunnel.
Modern Application: PROTAC Linkers and Scaffolds
In PROTAC (Proteolysis Targeting Chimera) design, cyclohexane rings are increasingly utilized as rigid linkers between the glutarimide (CRBN binder) and the target protein ligand. Unlike flexible alkyl chains, the cyclohexane ring restricts rotational degrees of freedom, reducing the entropic penalty of ternary complex formation.
Synthetic Strategies: The Core Protocols
This section details two distinct synthetic workflows: the stereoselective construction of the natural product core and the chemoselective functionalization of cyclohexane for novel ligand discovery.
Workflow A: Stereoselective Total Synthesis of Cycloheximide
Context: Constructing the glutarimide-cyclohexane interface with high diastereoselectivity.
Key Challenge: Establishing the anti-relationship between the C-alpha substituent of the glutarimide and the cyclohexane ring.
Mechanistic Pathway (Retrosynthesis)
The synthesis typically disconnects at the linker between the two rings. A convergent approach utilizes a Barbier-type reaction or Aldol condensation between a chiral glutarimide aldehyde and a substituted cyclohexanone.
Figure 1: Retrosynthetic logic for Cycloheximide, highlighting the convergent assembly of the two ring systems.
Note: This protocol is adapted from modern high-selectivity routes (e.g., utilizing boron enolates).
Reagent Preparation: Generate the boron enolate of the substituted cyclohexanone (Frag B) using
and in anhydrous at -78°C.
Coupling: Dropwise addition of the glutarimide-derived aldehyde (Frag A). The glutarimide nitrogen should be protected (e.g., SEM or BOM group) to prevent interference.
Reaction Conditions: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour.
Quench: Oxidative workup using
buffer and to cleave the boron species.
Purification: Silica gel chromatography. The anti-aldol product is typically favored due to the Zimmerman-Traxler transition state controlled by the cyclohexane chair conformation.
Context: Direct insertion of glutarimide moieties into cyclohexane rings for library generation.
Recent advances utilize glutarimide-diazo derivatives as carbene precursors. This method allows for the direct functionalization of unactivated cyclohexane C–H bonds, a powerful tool for generating novel CRBN ligands.
Mechanistic Pathway (C-H Insertion)
The reaction proceeds via a transient Rhodium-carbenoid species which performs an insertion into the C-H bond of the cyclohexane solvent/reactant.
Figure 2: Catalytic cycle for the Rh(II)-mediated functionalization of cyclohexane with glutarimide carbenes.
Experimental Protocol: C-H Insertion
Precursor Synthesis: Synthesize 3-diazo-glutarimide from the corresponding 3-amino or activated methylene precursor using tosyl azide (
).
Catalyst Setup: In a flame-dried Schlenk flask, dissolve
(1 mol%) in neat cyclohexane (acting as both solvent and reagent).
Addition: Slowly add the glutarimide-diazo solution (in minimal DCM) via syringe pump over 4 hours to the refluxing cyclohexane mixture. Slow addition is critical to prevent carbene dimerization.
Isolation: Evaporate excess cyclohexane. Purify the residue via flash column chromatography (EtOAc/Hexanes).
Result: This yields a glutarimide directly substituted with a cyclohexyl group at the C3 or C4 position, depending on the diazo regioisomer used.
Data Summary: Comparative Synthetic Efficiency
Parameter
Total Synthesis (Aldol Route)
C-H Functionalization (Rh-Carbene)
Primary Application
Natural Product (Cycloheximide) analogs
Novel PROTAC/Drug Discovery
Stereocontrol
High (Reagent controlled)
Moderate to High (Catalyst controlled)
Step Count
High (10+ steps)
Low (2-3 steps from core)
Substrate Scope
Specific to carbonyl partners
Broad (works with various alkanes)
Limiting Factor
Complexity of chiral auxiliary
Cost of Rh catalyst; Diazo stability
References
Versatile Synthetic Route to Cycloheximide and Analogues.
Source: Angewandte Chemie International Edition, 2019.[1]
Context: Defines the modern stereoselective protocols for constructing the glutarimide-cyclohexane interface.
URL:[Link]
Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors.
Source: Journal of the American Chemical Society, 2025.
Context: Describes the C-H functionalization of cyclohexane using glutarimide diazo compounds.
URL:[Link]
Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide.
Source: Organic Letters, 2021.[2]
Context: Discusses the reactivity of the glutarimide ring, relevant for stability studies of these conjugates.
URL:[Link]
Cycloheximide: Structure, Function, and Inhibition.
Source: Wikipedia / General Science Reference.
Context: Background on the pharmacological mechanism of the natural product prototype.
URL:[Link]
Application Notes and Protocols for the Base-Catalyzed Condensation of Benzalacetone and Ethyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the base-catalyzed condensation of benzalacetone and ethyl cyanoacetate, a classic example of the Knoevenage...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the base-catalyzed condensation of benzalacetone and ethyl cyanoacetate, a classic example of the Knoevenagel condensation. The following application notes and protocols are designed to offer both theoretical understanding and practical, field-proven methodologies for the successful synthesis and characterization of the resulting α,β-unsaturated cyanoacrylate.
Introduction: The Significance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of a carbonyl compound, in this case, the α,β-unsaturated ketone benzalacetone, with an active methylene compound, ethyl cyanoacetate, in the presence of a basic catalyst.[2] The resulting product, a highly functionalized α,β-unsaturated system, is a valuable scaffold in medicinal chemistry and materials science. Derivatives of this core structure have shown potential as anticancer agents, highlighting the importance of reliable synthetic protocols. This reaction is a modification of the aldol condensation, offering a pathway to conjugated systems that are key intermediates in the synthesis of more complex molecules.[1]
Reaction Mechanism: A Tale of Two Pathways
The base-catalyzed condensation of benzalacetone with ethyl cyanoacetate proceeds through a nucleophilic addition followed by a dehydration reaction.[1] The mechanism can be understood through two primary pathways, largely dependent on the nature of the basic catalyst employed.
1. The Direct Enolate Pathway:
When a base is introduced, it deprotonates the α-carbon of the ethyl cyanoacetate, which is rendered acidic by the two adjacent electron-withdrawing groups (the nitrile and the ester). This generates a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of benzalacetone. The resulting intermediate alkoxide is protonated, typically by the conjugate acid of the base, to form a β-hydroxy adduct. Subsequent dehydration, often facilitated by the base, leads to the formation of the final α,β-unsaturated product.
2. The Iminium Ion Pathway (with Amine Catalysis):
When a secondary amine like piperidine is used as the catalyst, an alternative pathway involving an iminium ion intermediate is proposed.[3] The piperidine first reacts with the carbonyl group of benzalacetone to form an iminium ion. This iminium ion is a more potent electrophile than the original ketone. The enolate of ethyl cyanoacetate then attacks the iminium ion. A series of proton transfers and the elimination of the piperidine catalyst regenerates the catalyst and yields the final condensed product. This pathway often offers greater control and avoids self-condensation of the carbonyl compound.[4]
Figure 1: Simplified workflow of the Knoevenagel condensation.
Experimental Protocol
This protocol is adapted from a peer-reviewed procedure for a similar synthesis and is designed to be a self-validating system with clear checkpoints for success.
Materials and Reagents
Reagent
Formula
M.W. ( g/mol )
M.P. (°C)
B.P. (°C)
Hazards
Benzalacetone
C₁₀H₁₀O
146.19
39-42
260-262
Skin irritant, may cause allergic skin reaction
Ethyl Cyanoacetate
C₅H₇NO₂
113.12
-22
208-210
Harmful if swallowed, in contact with skin, or if inhaled
Piperidine
C₅H₁₁N
85.15
-9
106
Highly flammable, toxic, causes severe skin burns and eye damage
Ethanol
C₂H₅OH
46.07
-114
78
Highly flammable liquid and vapor
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Ventilation: Conduct the reaction in a well-ventilated fume hood.
Handling of Reagents:
Benzalacetone: Avoid skin contact. In case of contact, wash thoroughly with soap and water.
Ethyl Cyanoacetate: Harmful. Avoid inhalation and contact with skin and eyes.
Piperidine: Highly flammable and toxic. Handle with extreme care, avoiding ignition sources and inhalation. It is corrosive and can cause severe burns.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzalacetone (1.46 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 20 mL of absolute ethanol.
Catalyst Addition: To the stirred solution, add piperidine (0.085 g, 1 mmol, 10 mol%) dropwise using a syringe or a dropping funnel.
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The disappearance of the starting materials indicates the completion of the reaction.
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure (4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate as a solid.
Drying: Dry the purified product in a vacuum oven to remove any residual solvent.
Figure 2: Experimental workflow for the synthesis.
Results and Characterization
The expected product of this reaction is (4E)-Ethyl-2-cyano-5-phenylpenta-2,4-dienoate .
Extend the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained.
Loss of product during work-up
If the product is soluble in the reaction mixture, carefully concentrate the solvent before attempting precipitation or recrystallization.
Oily Product
Impurities present
Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate).
Dark-colored reaction
Side reactions due to strong base or high temperature
Use a milder base or lower the reaction temperature. Ensure the catalyst is added slowly.
References
Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds.
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
De Figueiredo, R. M., & Christmann, M. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]
Al-Ghorbani, M., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Application Notes and Protocols: Decarboxylation Methods for 2-Oxo-cyclohexanecarboxylic Acids
Introduction The decarboxylation of 2-oxo-cyclohexanecarboxylic acids and their derivatives is a fundamental transformation in organic synthesis, yielding valuable cyclohexanone structures that are pivotal intermediates...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The decarboxylation of 2-oxo-cyclohexanecarboxylic acids and their derivatives is a fundamental transformation in organic synthesis, yielding valuable cyclohexanone structures that are pivotal intermediates in the development of pharmaceuticals and other complex molecules.[1][2] As a class of β-keto acids, these compounds are particularly susceptible to the loss of carbon dioxide, a reaction that can be initiated under various conditions.[3][4] The strategic removal of the carboxyl group is a key step in many synthetic pathways, enabling the construction of intricate molecular architectures.[1][5] This guide provides an in-depth exploration of the primary methods for the decarboxylation of 2-oxo-cyclohexanecarboxylic acids, offering detailed protocols and insights into the underlying mechanisms for researchers, scientists, and professionals in drug development.
The inherent instability of β-keto acids means they often appear as transient intermediates rather than stable starting materials.[3] Understanding the nuances of their decarboxylation is therefore crucial for designing effective synthetic routes. This document will delve into thermal, acid-catalyzed, and metal-catalyzed decarboxylation methods, providing the theoretical grounding and practical guidance necessary for successful application in a laboratory setting.
I. Thermal Decarboxylation: The Classic Approach
Thermal decarboxylation is often the simplest method for removing the carboxyl group from β-keto acids. The reaction proceeds through a cyclic, six-membered transition state, a type of pericyclic reaction, which facilitates the elimination of carbon dioxide and the formation of an enol intermediate.[4][5] This enol then rapidly tautomerizes to the more stable cyclohexanone product.[3][4]
A. Underlying Principles and Mechanistic Insight
The mechanism of thermal decarboxylation of a 2-oxo-cyclohexanecarboxylic acid involves an intramolecular hydrogen bond between the carboxylic acid proton and the β-carbonyl oxygen.[4] This pre-organization allows for a concerted process where the C-C bond between the carboxyl group and the ring is cleaved, and a new C-H bond is formed at the alpha-carbon, with the simultaneous release of CO2.[4] This process is energetically favorable due to the formation of the stable CO2 molecule and the subsequent tautomerization to the ketone.
Caption: Workflow of thermal decarboxylation.
B. Experimental Protocol: Thermal Decarboxylation in Toluene
This protocol describes a general procedure for the thermal decarboxylation of 2-oxo-cyclohexanecarboxylic acid.
Materials:
2-oxo-cyclohexanecarboxylic acid
Toluene (anhydrous)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Standard glassware for workup and purification
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-oxo-cyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene (5-10 mL per gram of substrate).
Heating: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by observing the cessation of CO2 evolution (bubbling). The reaction is typically complete within 1-4 hours.
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
Purification: The resulting crude cyclohexanone can be purified by distillation or column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
Expected Outcome: This procedure should yield cyclohexanone in good to excellent yields, depending on the purity of the starting material and the careful execution of the protocol.
II. Acid-Catalyzed Decarboxylation
The presence of an acid catalyst can significantly accelerate the rate of decarboxylation, often allowing the reaction to proceed at lower temperatures than thermal methods alone.[6]
A. Mechanistic Considerations
In an acidic medium, the carbonyl oxygen of the β-keto group is protonated. This protonation increases the electrophilicity of the carbonyl carbon, which in turn weakens the Cα-C(OOH) bond. The reaction then proceeds through a similar enol intermediate as in the thermal process.[3]
Caption: Acid-catalyzed decarboxylation pathway.
B. Protocol: Acid-Catalyzed Decarboxylation using Sulfuric Acid
This protocol provides a method for the acid-catalyzed decarboxylation of 2-oxo-cyclohexanecarboxylic acid.
Materials:
2-oxo-cyclohexanecarboxylic acid
Dilute sulfuric acid (e.g., 10% v/v)
Round-bottom flask
Heating mantle or water bath
Magnetic stirrer and stir bar
Standard glassware for workup and extraction
Procedure:
Reaction Setup: To a solution of 2-oxo-cyclohexanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., water or a water/ethanol mixture), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Heating: Gently heat the reaction mixture to 50-80 °C.
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and neutralize the acid with a suitable base, such as a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.
Purification: Purify the product by distillation or column chromatography as needed.
III. Metal-Catalyzed Decarboxylation
Certain metal salts can facilitate decarboxylation, often through the formation of metal-carboxylate complexes.[7] These methods can offer advantages in terms of milder reaction conditions and improved selectivity.
A. Rationale and Mechanistic Overview
Transition metal salts, particularly those of copper, can coordinate to the carboxylate group, stabilizing the transition state for CO2 elimination.[7] The reaction may proceed through a metal-enolate intermediate, which is then protonated during workup to give the final ketone product. Some modern methods utilize rhodium or palladium catalysts for decarboxylative cross-coupling reactions, expanding the synthetic utility of this transformation.[8][9]
Caption: Metal-catalyzed decarboxylation process.
B. Protocol: Copper-Catalyzed Decarboxylation in Quinoline
This protocol is a classic example of a metal-catalyzed decarboxylation.
Materials:
2-oxo-cyclohexanecarboxylic acid
Copper powder or copper(I) oxide
Quinoline
High-boiling point solvent (optional, e.g., diphenyl ether)
Round-bottom flask
Heating mantle
Distillation apparatus
Procedure:
Reaction Setup: In a round-bottom flask, mix 2-oxo-cyclohexanecarboxylic acid (1.0 eq) with a catalytic amount of copper powder or copper(I) oxide (e.g., 0.1 eq) in quinoline as the solvent.
Heating: Heat the mixture to a temperature sufficient to effect decarboxylation (typically 150-200 °C).
Monitoring: Monitor the reaction by observing the cessation of CO2 evolution.
Workup and Purification: The product, cyclohexanone, can often be distilled directly from the reaction mixture. Alternatively, the reaction mixture can be cooled, diluted with an organic solvent, and washed with dilute acid (to remove quinoline), followed by water and brine. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.
IV. The Krapcho Decarboxylation: A Specialized Method for Esters
While not a direct decarboxylation of the carboxylic acid, the Krapcho decarboxylation is a highly relevant and powerful method for the dealkoxycarbonylation of β-keto esters, which are common precursors to 2-oxo-cyclohexanecarboxylic acids.[10][11][12] This reaction is particularly useful when the free acid is unstable or difficult to handle.
A. Principles and Advantages
The Krapcho reaction typically involves heating a β-keto ester with a salt (commonly a halide like NaCl or LiCl) in a polar aprotic solvent such as DMSO, often with a small amount of water.[10][11] The mechanism involves nucleophilic attack of the halide on the ester's alkyl group (an SN2 reaction), followed by decarboxylation of the resulting carboxylate intermediate.[11][12] A key advantage of this method is its tolerance of a wide range of functional groups that might be sensitive to acidic or basic conditions.[10]
B. Protocol: Krapcho Decarboxylation of Ethyl 2-oxocyclohexanecarboxylate
This protocol outlines the Krapcho decarboxylation of a model β-keto ester.
Materials:
Ethyl 2-oxocyclohexanecarboxylate
Lithium chloride (LiCl)
Dimethyl sulfoxide (DMSO)
Water
Round-bottom flask
Heating mantle with a temperature controller
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: In a round-bottom flask, combine ethyl 2-oxocyclohexanecarboxylate (1.0 eq), lithium chloride (1.2 eq), and a small amount of water (2.0 eq) in DMSO.
Heating: Heat the reaction mixture to 140-180 °C.
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
Workup: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Washing: Wash the combined organic extracts with water and then with brine to remove DMSO and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the resulting cyclohexanone by distillation or column chromatography.
V. Comparative Analysis and Method Selection
The choice of decarboxylation method depends on several factors, including the stability of the substrate and product, the presence of other functional groups, and the desired scale of the reaction.
Method
Typical Conditions
Advantages
Limitations
Thermal
High temperature (100-200 °C) in an inert solvent.
Simple, no additional reagents required.
High temperatures may not be suitable for sensitive substrates.
Acid-Catalyzed
Mild heating (50-100 °C) with a catalytic amount of strong acid.
Faster than thermal methods, lower temperatures.
Not suitable for acid-sensitive functional groups.
Metal-Catalyzed
High temperature with a metal catalyst (e.g., Cu).
Can be effective for challenging substrates.
Metal catalyst may need to be removed, high temperatures often still required.
Krapcho (for esters)
High temperature (140-190 °C) with a salt in a polar aprotic solvent.[10]
Excellent functional group tolerance, near-neutral conditions.[10]
Applicable to esters, not the free acid directly.
Conclusion
The decarboxylation of 2-oxo-cyclohexanecarboxylic acids is a versatile and indispensable reaction in the synthetic chemist's toolkit. The methods outlined in this guide—thermal, acid-catalyzed, metal-catalyzed, and the related Krapcho dealkoxycarbonylation—each offer distinct advantages and are applicable under different circumstances. A thorough understanding of the underlying mechanisms and careful consideration of the substrate's properties will enable researchers to select the most appropriate method to achieve their synthetic goals efficiently and in high yield. The protocols provided herein serve as a robust starting point for the practical application of these important transformations.
References
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]
Houk, K. N., & Lee, J. K. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 118(33), 7760–7769. Available from: [Link]
Grokipedia. Krapcho decarboxylation. Available from: [Link]
JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Available from: [Link]
Lee, J. K., & Houk, K. N. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed. Available from: [Link]
Wikipedia. Krapcho decarboxylation. Available from: [Link]
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]
YouTube. (2026, February 20). Krapcho Decarboxylation. Available from: [Link]
Wang, Q., & Li, X. (2014). β-Keto acids in asymmetric metal catalysis and organocatalysis. Organic & Biomolecular Chemistry, 12(43), 8564–8577. Available from: [Link]
Fisher Digital Publications. (2018, April 6). Reversibility of the catalytic ketonization of carboxylic acids and of beta-keto acids decarboxylation. Available from: [Link]
Vovk, E. I., et al. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available from: [Link]
Williams, J. M., & Thomson, R. J. (2013). Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC. Available from: [Link]
YouTube. (2022, November 5). Krapcho Decarboxylation. Available from: [Link]
Sato, K., et al. (2024, June 5). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. Available from: [Link]
Liskey, C. (2009, October 19). TRANSITION METAL-CATALYZED DECARBOXYLATIVE CARBON–CARBON BOND FORMATION. University of Illinois Urbana-Champaign. Available from: [Link]
Wikipedia. Decarboxylation. Available from: [Link]
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
Chemistry Stack Exchange. (2019, December 27). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [closed]. Available from: [Link]
Organic Chemistry Portal. Cyclohexanone synthesis. Available from: [Link]
Pollack, R. M. (1977). Decarboxylations of β-Keto Acids and Related Compounds. Scilit. Available from: [Link]
ResearchGate. (n.d.). Applications of 2-Oxoacids. Request PDF. Available from: [Link]
Barton, D. H. R., & Zard, S. Z. (1986). Direct Decarboxylative Functionalization of Carboxylic Acids via O H Hydrogen Atom Transfer. PMC. Available from: [Link]
Gentry, E. C., & Knowles, R. R. (2022). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC. Available from: [Link]
Jee, S. (n.d.). Chemistry Decarboxylation Reaction. IIT Kanpur. Available from: [Link]
Google Patents. (n.d.). US4169952A - Process for the preparation of cyclohexanone-2-carboxamide.
Organic Syntheses Procedure. Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Available from: [Link]
ChemSynthesis. (2025, May 20). 2-oxocyclohexanecarboxylic acid. Available from: [Link]
ResearchGate. (n.d.). The two different reaction mechanisms of oxidative decarboxylation of... | Download Scientific Diagram. Available from: [Link]
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
ResearchGate. (2025, August 6). Oxidative decarboxylation of cyclohexanecarboxylic acid. Available from: [Link]
Chiang, Y., et al. (2025, August 6). The 2-Oxocyclohexanecarboxylic Acid Keto−Enol System in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]
Kumar, S., et al. (2024, June 25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC. Available from: [Link]
Chemistry Stack Exchange. (2017, December 27). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Available from: [Link]
Guan, R., et al. (2023, April 4). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. PMC. Available from: [Link]
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Available from: [Link]
Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. Available from: [Link]
Macmillan Group - Princeton University. Decarboxylative Oxygenation via Photoredox Catalysis. Available from: [Link]
Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available from: [Link]
QSAR ANALYTICS. Decarboxylation in drug stability. Available from: [Link]
Technical Guide: Optimizing Benzalacetone & Ethyl Cyanoacetate Cyclization
Executive Summary & Reaction Scope This guide addresses the cyclocondensation of Benzalacetone (4-phenyl-3-buten-2-one) with Ethyl Cyanoacetate . Depending on the reagents present, this reaction follows two primary diver...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Scope
This guide addresses the cyclocondensation of Benzalacetone (4-phenyl-3-buten-2-one) with Ethyl Cyanoacetate . Depending on the reagents present, this reaction follows two primary divergent pathways critical in drug discovery:
Pathway A (Pyridine Synthesis): In the presence of an ammonia source (e.g., Ammonium Acetate), the reaction yields substituted 2-pyridones or 2-aminopyridines via a Hantzsch-like condensation. This is the most common pharmaceutical target.
Pathway B (Pyran/Carbocycle Synthesis): In the absence of an external nitrogen source, base-catalyzed cyclization often yields 4H-pyran derivatives or carbocyclic Michael adducts.
This guide prioritizes Pathway A (Pyridine formation) due to its prevalence in bioactive scaffold synthesis, while addressing the fundamental Michael addition mechanics that govern yield in both pathways.
Critical Process Parameters (The "Why")
To improve yield, one must control the equilibrium of the initial Michael addition and the kinetics of the subsequent cyclization.
Parameter
Recommended Specification
Scientific Rationale
Catalyst System
Ammonium Acetate (NH₄OAc) (Excess: 4–8 eq)
Acts as both the nitrogen source and a dual acid-base buffer catalyst. It activates the carbonyl for nucleophilic attack while buffering the pH to prevent retro-Michael decomposition.
Solvent
Ethanol (Abs.) or n-Butanol
Polar protic solvents stabilize the ionic intermediates (enolates). n-Butanol allows for higher reflux temperatures (), driving the dehydration step essential for aromatization.
Temperature
Reflux ( - )
High thermal energy is required to overcome the activation barrier for the final dehydration/aromatization step. Low temps favor the reversible Michael adduct (kinetic product).
Stoichiometry
1 : 1.1 : 8 (Enone : Ester : NH₄OAc)
A slight excess of ethyl cyanoacetate drives the Michael equilibrium forward. A large excess of ammonium acetate is critical to suppress hydrolysis and ensure rapid imine formation.
Visualizing the Reaction Pathway
Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via a Michael addition followed by a cyclization (ring closure).
Figure 1: The Michael-Initiated Ring Closure (MIRC) pathway. Note the reversibility of the initial Michael addition (red dashed line), which is a common cause of low yield.
Troubleshooting Guide (Q&A Format)
Issue 1: Low Yield & Recovery of Starting Material
Q: I am recovering unreacted Benzalacetone. Is my catalyst dead?A: It is likely not "dead" but rather too strong or the temperature is too low .
The Science: The Michael addition is reversible. Strong bases (like unbuffered alkoxides) can promote the retro-Michael reaction, reverting the adduct back to starting materials.
Solution: Switch to a buffered system like Ammonium Acetate in Ethanol. If using a metal alkoxide (e.g., NaOEt), lower the loading to catalytic amounts (5-10 mol%) and lower the temperature for the addition step, then raise it for cyclization.
Issue 2: Formation of "Sticky" Oils/Tars
Q: My product crashes out as a sticky orange oil instead of a solid. How do I fix this?A: This usually indicates incomplete cyclization or the presence of polymeric side products .
The Science: Benzalacetone is prone to polymerization at high temperatures if the active methylene compound (ethyl cyanoacetate) is not available immediately.
Solution:
Pre-mix the Ethyl Cyanoacetate and the Base before adding Benzalacetone. This ensures the enolate is ready to trap the enone immediately.
Solvent Swap: If using Ethanol, switch to a mixture of Ethanol:Acetic Acid (4:1) . The acidity helps protonate the intermediate and induce precipitation of the solid pyridine product.
Issue 3: Product Purity (Mixture of Isomers)
Q: NMR shows a mixture of the desired pyridine and a dihydropyridine intermediate.A: You have stalled at the aromatization step .
The Science: The reaction initially forms a 1,2- or 1,4-dihydropyridine. To get the fully aromatic pyridine, an oxidation or elimination step is required.
Solution:
Aeration: Continue refluxing with an open condenser (or bubble air) to promote oxidative aromatization.
Oxidant: Add a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply reflux longer in Nitrobenzene (if compatible with downstream steps) to drive the dehydrogenation.
Optimized Protocol: One-Pot Pyridine Synthesis
This protocol is designed to minimize the retro-Michael pathway and maximize crystalline yield.
Reagents:
Benzalacetone (10 mmol)
Ethyl Cyanoacetate (11 mmol)
Ammonium Acetate (80 mmol)
Ethanol (20 mL, anhydrous)
Procedure:
Dissolution: In a 100 mL round-bottom flask, dissolve Ethyl Cyanoacetate and Ammonium Acetate in Ethanol. Stir for 10 minutes at room temperature (RT).
Checkpoint: Ensure the salt is mostly dissolved/suspended.
Addition: Add Benzalacetone in a single portion.
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring for 6–12 hours.
Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the Benzalacetone spot (high
).
Precipitation (Critical Step):
Cool the mixture to RT.
If solid forms, filter and wash with cold ethanol.
If no solid forms: Pour the reaction mixture into 100 mL of ice-cold water . The sudden polarity change usually forces the hydrophobic heterocycle to precipitate as a solid.
Purification: Recrystallize from hot Ethanol or DMF/Water.
Advanced Troubleshooting: Decision Tree
Figure 2: Diagnostic logic for resolving yield and purity issues.
References
Mechanism & General Protocol: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See sections on Michael Addition and Pyridine synthesis).
Ammonium Acetate Catalysis: Attri, P., et al. "One-pot synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines without catalyst under solvent-free conditions." Green Chemistry Letters and Reviews, 10:4, 272-277, 2017 .
Kinetics of Michael Addition: Modern Physical Organic Chemistry, Anslyn & Dougherty.
Green Chemistry Improvements: Kantam, M.L., et al. "One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide." Journal of Chemical Sciences, 125, 63–69, 2013 .
Microwave Assisted Synthesis: Tu, S., et al. "Microwave-assisted one-pot synthesis of 2-amino-3-cyano-4-aryl-6-methylpyridines." Synthetic Communications, 33(10), 1765-1773, 2003 .
Optimization
Troubleshooting low purity in cyano-cyclohexanone ester hydrolysis
Technical Support Center: Troubleshooting Cyano-Cyclohexanone Ester Hydrolysis Section 1: Executive Summary & Diagnostic Matrix The Challenge: Hydrolyzing cyano-cyclohexanone esters (typically -cyano- -keto esters or the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Troubleshooting Cyano-Cyclohexanone Ester Hydrolysis
Section 1: Executive Summary & Diagnostic Matrix
The Challenge:
Hydrolyzing cyano-cyclohexanone esters (typically
-cyano--keto esters or their derivatives) is a notorious bottleneck in synthesis. The coexistence of three reactive functionalities—ketone (electrophile), nitrile (acid/base sensitive), and ester (target) —creates a "purity trap."
Standard saponification (NaOH/MeOH) often fails, yielding purities <80% due to Retro-Claisen ring opening or uncontrolled decarboxylation .
Quick Diagnostic: Identify Your Impurity
Compare your HPLC/LC-MS data against this matrix to identify the root cause of low purity.
Observation (LC-MS/NMR)
Probable Impurity
Root Cause
Mass +18 (Amide)
Primary Amide
Nitrile Hydrolysis: Base concentration too high or temp >60°C.
Mass +18 (Linear)
Ring-Opened Acid
Retro-Claisen: Hydroxide attack on the ketone followed by C-C bond cleavage.
Mass -44 (Loss of CO₂)
Decarboxylated Ketone
Thermal Decarboxylation: Reaction temp too high; spontaneous loss of CO₂ after hydrolysis.
Broad/Tailing Peak
Zwitterion/Salt
Isoelectric Trapping: Incorrect pH during workup; product stuck in aqueous phase.
Section 2: The Mechanics of Failure (Why Standard Protocols Fail)
To fix the purity, you must understand the competing pathways. The diagram below illustrates how a standard basic hydrolysis (Path A) often leads to ring destruction (Path B) rather than the desired acid (Path C).
Caption: Competing pathways in basic hydrolysis. Path B (Red) is the primary cause of low purity in cyclic keto-esters.
Section 3: Troubleshooting Guides (Q&A Format)
Scenario A: "I see a massive amount of ring-opened linear byproduct."
Q: Why is the cyclohexane ring opening?A: You are likely using a strong hydroxide base (NaOH/LiOH) at high concentrations. The ketone carbonyl is highly electrophilic. Hydroxide attacks the ketone (1,2-addition) rather than the ester, triggering a Retro-Claisen fragmentation .
The Fix: Switch to Acidic Hydrolysis or Krapcho Conditions
Basic conditions are thermodynamically unfavorable for maintaining the ring in
-keto systems.
Protocol 1: Acid-Mediated Hydrolysis (High Ring Stability)
Mechanism: Acid activates the ester carbonyl without creating a strong nucleophile to attack the ketone.
Procedure:
Dissolve 1.0 eq of substrate in AcOH (5 vol).
Add conc. HCl (1 vol) dropwise at 0°C.
Warm to 40°C (Do not exceed 60°C to prevent nitrile hydrolysis).
Monitor by HPLC.
Quench: Pour into ice water. The product often precipitates as a solid.
Scenario B: "I want to remove the ester (decarboxylate) but the yield is low."
Q: Why is the two-step process (Hydrolysis
Decarboxylation) failing?A: Isolating the -keto acid intermediate is difficult because it is unstable. It often decarboxylates uncontrolledly during workup, leading to mixtures of acid and ketone.
The Fix: One-Pot Krapcho Decarboxylation
Skip the hydrolysis isolation entirely. The Krapcho method uses halide salts to cleave the ester via an
mechanism, driving decarboxylation directly under neutral conditions.
Protocol 2: Krapcho Decarboxylation (Gold Standard for Purity)
Reagents: LiCl (2-3 eq), DMSO (wet), Water (1 eq).
Temp: 120°C - 140°C.
Procedure:
Dissolve substrate in DMSO (5 vol).
Add LiCl (3.0 eq) and Water (1.0 eq). Note: Water is critical to facilitate the final protonation.
Heat to 130°C. Evolution of CO₂ gas indicates reaction progress.
Workup: Cool to RT, dilute with brine, extract with EtOAc.
Why it works: The chloride ion attacks the methyl/ethyl group of the ester, generating a carboxylate that spontaneously decarboxylates. The ring remains intact because no strong base is present [1].
Scenario C: "My product is water-soluble and won't extract."
Q: Where is my product after workup?A: If your molecule contains both a nitrile (or hydrolyzed amide) and a carboxylic acid, it may form a water-soluble salt or zwitterion depending on the pH.
The Fix: Isoelectric Point Extraction
Do not extract at pH 1 (too acidic, protonates nitrile/ketone oxygen).
Do not extract at pH 14 (carboxylate salt).
Target pH 3-4: Adjust the aqueous layer to pH 3-4 using 1M Citric Acid (gentler than HCl). This ensures the carboxylic acid is protonated (
) and lipophilic, while minimizing other ionic interactions.
Salting Out: Saturate the aqueous phase with NaCl before extraction to leverage the "Salting Out" effect.
Section 4: Summary of Optimized Conditions
Goal
Reagents
Temp
Critical Control Parameter
Retain Acid (-COOH)
AcOH / HCl
40°C
Temperature control prevents nitrile hydrolysis.
Decarboxylate (-H)
LiCl / DMSO
130°C
Anhydrous start; add exactly 1 eq H₂O.
Mild Hydrolysis
LiOH / THF / H₂O
0°C
Use LiOH (less basic than NaOH); Keep cold to stop ring opening.
Section 5: References
Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805–822, 893–914.
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile/ester hydrolysis).
Taber, D. F. (2005).[1] Ti-Crossed-Claisen Condensation: Preparation of Beta-Keto Esters. Journal of the American Chemical Society. (Context on stability of
Minimizing polymerization side reactions in Michael additions
Welcome to the Reaction Optimization & Troubleshooting Center . This guide addresses the suppression of polymerization side reactions during Michael additions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Reaction Optimization & Troubleshooting Center .
This guide addresses the suppression of polymerization side reactions during Michael additions. This is a common failure mode when working with highly reactive acceptors (e.g., acrylates, vinyl sulfones) where the intended 1,4-conjugate addition competes with anionic or radical chain propagation.
Module 1: Diagnostic Workflow
Before altering your conditions, identify the type of polymerization occurring. Anionic and radical mechanisms require opposite interventions.
Figure 1: Diagnostic decision tree for distinguishing between radical and anionic polymerization pathways in Michael additions.
Module 2: Critical Troubleshooting (The "Why" and "How")
Issue 1: The "Runaway" Exotherm (Anionic Polymerization)
Symptom: The reaction initially proceeds, then suddenly heats up and solidifies.
Mechanism: The Michael adduct (the intermediate enolate formed after nucleophilic attack) is itself a nucleophile. If the proton source is scarce or the base is too strong, this intermediate attacks a second molecule of the Michael acceptor rather than being protonated. This initiates anionic chain growth.[1]
Corrective Actions:
Inverse Addition (The "Dropwise" Rule): Never dump the acceptor into the nucleophile/base mixture.
Protocol: Dissolve the Nucleophile and Catalyst in the solvent. Add the Michael Acceptor slowly (dropwise or syringe pump) over 30–60 minutes.
Logic: This keeps the instantaneous concentration of the Acceptor low, statistically favoring the reaction with the abundant Nucleophile over the scarce Acceptor.
pKa Matching: Avoid "over-catalysis."
Guideline: Select a base with a conjugate acid pKa 2–3 units higher than the nucleophile, but lower than the
-proton of the product if possible.
Example: For a thiol (pKa ~10), use Triethylamine (pKa ~10.7) or catalytic DBU, not t-BuOK (pKa ~17). Strong bases generate "naked" anions that are too aggressive.
Issue 2: Gelation over Time (Radical Polymerization)
Symptom: The reaction works but turns into a "jelly" upon standing or concentration.
Mechanism: Acrylates and acrylamides are prone to radical propagation initiated by ambient light, heat, or trace peroxides.
Corrective Actions:
Preserve the Inhibitor: Do not remove the stabilizer (e.g., MEHQ - hydroquinone monomethyl ether) from the commercial starting material unless strictly necessary for analytics. MEHQ requires trace oxygen to function; running the reaction under extreme inert atmosphere (removing all O2) can actually disable the inhibitor.
Darkness: Wrap the reaction flask in aluminum foil.
Module 3: Advanced Protocol – The "High-Fidelity" Thiol-Acrylate Addition
This protocol is designed for high-value substrates where yield loss to oligomers is unacceptable.
Target: Reaction of a Thiol (Donor) with an Acrylate (Acceptor).[2][3][4]
Challenge: Thiols are prone to disulfide formation; Acrylates are prone to polymerization.
Decreases Risk (Rapid protonation of intermediate).
Non-Polar
Toluene, DCM
Slow rate.
Moderate (often requires stronger catalyst).
Module 5: Frequently Asked Questions (FAQ)
Q: Should I remove the MEHQ inhibitor from my acrylate before the reaction?A: Generally, No. The inhibitor (typically 100–200 ppm) is negligible compared to the molarity of your reactants. Removing it increases the risk of radical polymerization during handling. Only remove it if you observe specific interference with a sensitive catalyst or for kinetic studies.
Q: I am using a phosphine catalyst (e.g., TCEP, DMPP) and seeing new spots on TLC.A: Phosphines are nucleophilic catalysts that can trigger zwitterionic polymerization . The phosphine attacks the acrylate, forming a zwitterion that initiates chain growth.
Fix: Reduce catalyst loading to <1 mol% and ensure water or a proton source is present to facilitate the catalytic turnover step.
Q: My product is an oil that solidifies into a glass after a week. Why?A: You likely have residual base trapped in the oil. Even trace amounts of DBU or TEA can catalyze the Retro-Michael reaction or slow oligomerization over time.
Fix: Ensure a rigorous acidic wash (1M HCl or citric acid) during workup to fully neutralize the catalyst.
References
Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
Gimbert, C., et al. (2005).[5] Michael additions catalyzed by phosphines.[5][6][7] An overlooked synthetic method.[5] Tetrahedron. Link
Krišto, P., et al. (2018). Evaluating Nucleophile Byproduct Formation during Phosphine- and Amine-Promoted Thiol–Methyl Acrylate Reactions. The Journal of Organic Chemistry. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
IR Spectrum Analysis of Nitrile and Carbonyl Groups in Cyclohexane Rings: A Comparative Guide
Topic: IR Spectrum Analysis of Nitrile and Carbonyl Groups in Cyclohexane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategic I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: IR Spectrum Analysis of Nitrile and Carbonyl Groups in Cyclohexane Rings
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In medicinal chemistry and structural analysis, the cyclohexane ring is a ubiquitous scaffold. Distinguishing between nitrile (cyano, –C≡N) and carbonyl (–C=O) substituents—or identifying their specific stereochemical orientation—is critical for validating synthetic pathways and determining bioactivity. While NMR is definitive for connectivity, Infrared (IR) spectroscopy offers a rapid, non-destructive probe for electronic environment, bond order, and conformational locking.
This guide provides a technical comparison of these two functional groups within the cyclohexane framework, emphasizing the Axial Haloketone Rule and the Vibrational Stark Effect as advanced diagnostic tools.
To interpret the spectra accurately, one must understand the underlying physics driving the absorption frequencies and intensities.
2.1 The Carbonyl Stretch (C=O)
Mode: Stretching vibration of the C=O double bond.[1]
Dipole Change: Large. The high electronegativity difference between C and O results in a massive change in dipole moment during stretching, leading to a very strong absorption band.
Hybridization: The carbonyl carbon is
hybridized, introducing planarity to that segment of the ring (in cyclohexanone).
2.2 The Nitrile Stretch (C≡N)
Mode: Stretching vibration of the C≡N triple bond.[1]
Dipole Change: Moderate. While polar, the dipole change is generally less than that of a carbonyl, resulting in a medium to strong absorption.
Hybridization: The nitrile carbon is
hybridized. When attached to a cyclohexane ring, it acts as a substituent on an carbon, unlike the carbonyl carbon which is part of the ring.
Comparative Analysis: Nitrile vs. Carbonyl
The following table synthesizes the key spectral differences observed in cyclohexane derivatives.
Feature
Carbonyl (Cyclohexanone)
Nitrile (Cyanocyclohexane)
Primary Frequency
1715 ± 5 cm⁻¹
2240 ± 10 cm⁻¹
Intensity
Very Strong
Medium to Strong
Peak Shape
Broadens significantly with H-bonding solvents
Sharp; less broadening, but frequency shifts with solvent polarity (Stark Effect)
Ring Strain Effect
High Sensitivity. Cyclohexanone: ~1715 cm⁻¹Cyclopentanone: ~1745 cm⁻¹Cyclobutanone: ~1775 cm⁻¹
Low Sensitivity. The nitrile is exocyclic; ring strain affects the C-C-CN angle but has minimal impact on the C≡N force constant.
Conjugation Effect
Lowers frequency by ~25–30 cm⁻¹ (e.g., enones)
Lowers frequency by ~15–20 cm⁻¹ (e.g., conjugated nitriles)
Overtone
Strong overtone often visible ~3400 cm⁻¹ (2 x νCO)
Weak or absent
Advanced Stereochemical Diagnostics
This section details the "Senior Scientist" insights—how to use IR to determine conformation (Axial vs. Equatorial).
4.1 The Axial Haloketone Rule (Crucial for Cyclohexanones)
In alpha-halo cyclohexanones (e.g., 2-chlorocyclohexanone), the position of the halogen determines the carbonyl frequency shift due to field effects and dipole alignment.
Equatorial Halogen: The C-X bond and C=O bond are roughly antiparallel (
Axial Halogen: The C-X bond is nearly parallel to the
-orbitals of the carbonyl. The electric field of the halogen repels the electrons of the carbonyl oxygen, stiffening the C=O bond (increasing the force constant).
Expert Insight: If you observe a doublet in the carbonyl region of an
-halo ketone, it often indicates a conformational equilibrium between the axial and equatorial conformers.
4.2 Nitrile Conformational Analysis
Unlike the ring carbonyl, the nitrile group is a substituent.
Equatorial Preference: Due to A-values (steric bulk), the equatorial conformer is thermodynamically favored (
).
Frequency Shift: The IR frequency difference between axial and equatorial nitriles is subtle (<5 cm⁻¹) and often obscured by solvent effects.
Diagnostic Strategy: Do not rely solely on
position for stereochemistry.[2] Instead, look for fingerprint region bands (C-C skeletal modes) or use NMR (-coupling) for definitive assignment.[2]
Experimental Protocol
To ensure reproducible data, follow this self-validating protocol.
5.1 Sample Preparation
Solid Samples: Use ATR (Attenuated Total Reflectance) for speed.[2] Ensure high contact pressure to avoid weak signals.
Solution Phase (Critical for Nitriles):
Solvent: Use non-polar solvents (CCl₄ or CS₂, if safety permits; otherwise Hexane/Cyclohexane) to minimize the Vibrational Stark Effect . Polar solvents can shift nitrile peaks by 10–15 cm⁻¹ and broaden carbonyl peaks via H-bonding.
Concentration: Prepare a 10–20 mM solution.
5.2 Data Acquisition Workflow
Background Scan: 32 scans at 4 cm⁻¹ resolution (air background).
Sample Scan: 32 scans at 4 cm⁻¹ resolution.
Baseline Correction: Apply automatic baseline correction only if significant drift is observed.[2]
Peak Picking: Threshold set to 5% T.
Visualization: Diagnostic Workflow
The following diagram outlines the logical decision process for identifying these moieties and their stereochemistry.
Caption: Decision tree for distinguishing nitrile and carbonyl groups and assessing stereochemical/electronic effects in cyclohexane rings.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]
-Haloketones of the Cyclohexane Series." Journal of the American Chemical Society, 75(10), 2301–2304.
Boxer, S. G. (2009).[2] "Stark Reality." The Journal of Physical Chemistry B, 113(10), 2972–2983. (Discussion on Vibrational Stark Effect in Nitriles).
NIST Chemistry WebBook. "Cyclohexanone IR Spectrum." National Institute of Standards and Technology.
Reusch, W. (2013).[2] "Infrared Spectroscopy."[2][3][4][5][6][7] Virtual Textbook of Organic Chemistry. Michigan State University.
A Senior Application Scientist's Guide to the Mass Spectrometry of Phenyl-Cyanocyclohexanones: A Predictive Comparison
For distribution to: Researchers, scientists, and drug development professionals. Introduction: Charting Unexplored Fragmentation Territories Phenyl-cyanocyclohexanones represent a class of compounds with significant pot...
Phenyl-cyanocyclohexanones represent a class of compounds with significant potential in medicinal chemistry and materials science. Their rigid scaffold, combining aromatic, nitrile, and carbonyl functionalities, makes them attractive building blocks for novel chemical entities. However, a thorough review of the current scientific literature reveals a notable gap: a detailed, comparative analysis of their fragmentation behavior under mass spectrometric conditions.
This guide, therefore, ventures into predictive analysis. In the absence of direct experimental comparisons, we will apply first principles of mass spectrometry to forecast the fragmentation patterns of these complex molecules. By dissecting the established behaviors of cyclohexanones, nitriles, and phenyl-substituted rings, we can construct a logical and scientifically-grounded framework for identifying these compounds and their isomers. This document serves as both a predictive guide for researchers currently working with these molecules and a foundational blueprint for future experimental validation. We will explore the principal fragmentation pathways, consider how stereochemistry and isomerism might influence these pathways, and provide a robust experimental protocol for researchers to generate and confirm these data.
Pillar 1: The Logic of Fragmentation - Predicting Pathways in Phenyl-Cyanocyclohexanones
Under standard Electron Ionization (EI) at 70 eV, the initial event is the removal of an electron to form a molecular ion (M•+). The location of the initial charge—typically on a non-bonding electron of the carbonyl oxygen or the π-system of the phenyl ring—drives the subsequent fragmentation cascade.[1] For a molecule like 2-phenyl-2-cyanocyclohexanone (MW = 199.25 g/mol ), several competing fragmentation pathways are anticipated.
Pathway A: Alpha-Cleavage - The Ketone's Signature
Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[2][3] For cyclic ketones, this initial cleavage opens the ring, forming a diradical cation, which then undergoes further fragmentation.[4]
Ring Opening: The cleavage of the C1-C2 bond is particularly favored because the C2 carbon is a quaternary center, a point of stability for the resulting radical. This generates an isomeric molecular ion.
Formation of Key Fragments: Subsequent hydrogen transfers and bond cleavages lead to characteristic fragments. A prominent fragment for cyclohexanones is observed at m/z 55, arising from a complex series of events following the initial alpha-cleavage.[4]
Pathway B: Benzylic and Substituent-Driven Cleavage
The presence of the phenyl and cyano groups on the same carbon (a quaternary center) introduces unique and highly probable fragmentation routes.
Benzylic Cleavage: The bond between the quaternary carbon (C2) and the cyclohexanone ring can cleave. While not a classic benzylic cleavage which typically forms a tropylium ion at m/z 91, the loss of the entire phenyl-cyano-methyl radical (•CH(Ph)CN) could occur. However, a more likely scenario involves the expulsion of either the phenyl or cyano group as a radical.
Loss of Phenyl Radical (•C₆H₅): Cleavage of the C-Ph bond would result in an ion at m/z 122 ([M - 77]⁺). This is a highly probable fragmentation.
Loss of Cyano Radical (•CN): Cleavage of the C-CN bond would yield an ion at m/z 173 ([M - 26]⁺). The relative stability of the resulting cation will dictate the prevalence of this pathway compared to the loss of the phenyl radical.
Loss of Hydrogen Cyanide (HCN): The loss of a neutral molecule of HCN (27 Da) is a common fragmentation pathway for nitriles, often occurring through rearrangement.[5][6] This would produce a significant ion at m/z 172 ([M - 27]•+).
Pathway C: Retro-Diels-Alder (RDA) Reaction
If the initial fragmentation leads to the formation of a double bond within the cyclohexene ring (e.g., after loss of HCN), a Retro-Diels-Alder reaction can occur. This pericyclic reaction cleaves the ring into a diene and a dienophile.[7][8] For a cyclohexene-derived structure, this would typically result in the loss of ethene (28 Da), leading to a characteristic fragment ion.
The interplay of these pathways is visually summarized in the following predicted fragmentation scheme for 2-phenyl-2-cyanocyclohexanone.
Figure 1: Predicted EI-MS fragmentation of 2-phenyl-2-cyanocyclohexanone.
Pillar 2: Comparative Analysis - The Influence of Isomerism and Stereochemistry
While obtaining definitive fragmentation patterns requires experimental data, we can hypothesize how structural variations would alter the mass spectra.
Positional Isomers (e.g., 2- vs. 4-Phenyl-4-cyanocyclohexanone)
The position of the substituents would drastically alter the fragmentation pathways:
4-Phenyl-4-cyanocyclohexanone: In this isomer, the phenyl and cyano groups are not on a carbon alpha to the carbonyl. Therefore, the classic alpha-cleavage of the C1-C2 or C1-C6 bonds would occur first, leading to different ring-opened intermediates than the 2-substituted isomer. The loss of the entire substituent group via cleavage of the C3-C4 bond would be less likely. We would predict a more prominent initial fragmentation pattern characteristic of a simple cyclohexanone (e.g., strong m/z 55), with subsequent fragments showing losses of the phenyl and cyano groups.
Stereoisomers (e.g., cis- vs. trans-Isomers)
The influence of stereochemistry on EI fragmentation is subtle but can be significant. Differences arise from the spatial arrangement of atoms, which can facilitate or hinder specific rearrangement reactions (like hydrogen transfers) that require close proximity of the involved atoms.[9][10]
Hydrogen Transfer Reactions: For a McLafferty-type rearrangement to occur, a gamma-hydrogen must be able to approach the carbonyl oxygen through a six-membered ring transition state.[7] The feasibility of this conformation can differ between cis and trans isomers, potentially leading to a significant difference in the abundance of the resulting fragment ion.
Steric Hindrance: In one stereoisomer, a bulky group might sterically hinder a particular bond cleavage, making an alternative pathway more favorable compared to the other isomer. This can result in different relative abundances of shared fragment ions.[10]
For phenyl-cyanocyclohexanones, one could hypothesize that a cis isomer, where the phenyl group might be axial and closer to axial hydrogens on the ring, could show a higher propensity for specific hydrogen rearrangement-driven fragmentations compared to a trans isomer. However, without experimental data, this remains a point of academic conjecture.[9]
Predicted Key Fragments: A Comparative Summary
m/z Value
Proposed Fragment Identity
Originating Isomer (Predicted)
Fragmentation Pathway
Predicted Relative Abundance
199
[M]•+ (Molecular Ion)
Both
Ionization
Low to Medium
173
[M - •CN]⁺
2- and 4-isomers
Substituent Cleavage
Medium
172
[M - HCN]•+
Both
Rearrangement & Loss of HCN
High
122
[M - •Ph]⁺
2- and 4-isomers
Substituent Cleavage
Medium to High
91
[C₇H₇]⁺ (Tropylium ion)
Both
Rearrangement from Phenyl-containing fragments
Medium
77
[C₆H₅]⁺ (Phenyl ion)
Both
Fragmentation of Phenyl-containing ions
Medium
55
[C₃H₃O]⁺ or [C₄H₇]⁺
Both (likely more abundant in 4-isomer)
Alpha-cleavage cascade
High (Potential Base Peak)
Pillar 3: A Self-Validating System - Experimental Protocol
To validate these predictions and build a library of fragmentation patterns, a robust and reproducible analytical method is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is designed for the analysis of phenyl-cyanocyclohexanones.
Sample Preparation
Standard Preparation: Accurately weigh ~10 mg of the phenyl-cyanocyclohexanone isomer and dissolve in 10 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL amber glass autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Parameters
System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF) with an Electron Ionization (EI) source.[11]
GC Column: A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
Parameter
Setting
Rationale (The "Why")
Injection Volume
1 µL
Standard volume to avoid column overloading while ensuring adequate signal.
Injector Temperature
280 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode
Splitless (or low split ratio)
Maximizes analyte transfer to the column for high sensitivity, crucial for identifying low-abundance fragments.
Carrier Gas
Helium (99.999% purity)
Provides good chromatographic efficiency and is inert.
Flow Rate
1.0 mL/min (constant flow)
Optimal flow rate for a 0.25 mm ID column to maintain resolution.
Oven Program
- Initial Temp.
100 °C, hold for 2 min
Allows for solvent focusing at the head of the column.
- Ramp Rate
15 °C/min
A moderate ramp to ensure good separation of isomers and any impurities.
- Final Temp.
280 °C, hold for 10 min
Ensures that the analyte and any higher-boiling compounds are fully eluted from the column.
Transfer Line Temp.
280 °C
Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.
230 °C
Standard temperature to promote ionization and minimize thermal degradation within the source.[12]
Ionization Mode
Electron Ionization (EI)
Standard hard ionization technique to induce reproducible fragmentation.[12]
Electron Energy
70 eV
The industry standard for creating extensive, library-searchable fragmentation patterns.[12]
Mass Range
m/z 40-300
Covers the expected molecular ion and all significant predicted fragments.
Scan Mode
Full Scan
Acquires data across the entire mass range to identify all fragment ions.
Data Analysis and Validation
Identify the Molecular Ion (M•+): Locate the peak corresponding to the molecular weight of the compound (m/z 199). Verify it follows the Nitrogen Rule (an odd molecular weight corresponds to an odd number of nitrogen atoms).[6]
Analyze Fragment Ions: Identify major fragment ions and calculate the neutral losses from the molecular ion.
Compare Isomers: Inject different isomers under identical conditions. Compare the retention times and the relative abundances of key fragment ions to identify stereochemical or positional effects.
Library Creation: Once validated, save the spectra to a user-created library for future identification.
Figure 2: Experimental workflow for GC-MS analysis of phenyl-cyanocyclohexanones.
Conclusion
While the mass spectral fragmentation of phenyl-cyanocyclohexanones has not yet been explicitly detailed in the scientific literature, a predictive analysis based on fundamental principles provides a strong starting point for any researcher in this field. The interplay between alpha-cleavage of the ketone ring, substituent-driven fissions, and potential rearrangements like the Retro-Diels-Alder reaction offers a rich tapestry of potential fragment ions. The most significant cleavages are predicted to be the loss of neutral HCN (m/z 172) and fragmentation characteristic of the cyclohexanone core (m/z 55). This guide provides the theoretical framework and a detailed experimental protocol to systematically investigate these compounds, compare their isomers, and ultimately contribute validated, citable data to the broader scientific community.
References
BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
Unknown. (n.d.). General Fragmentation Modes.
Winkler, F. J., & Stahl, D. (1984). Stereochemical effects on anion mass spectra of cyclic diols. Negative chemical ionization, collisional activation, and metastable ion spectra. Journal of the American Chemical Society, 106(17), 4887–4889.
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry Website.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from Whitman College Chemistry Department Website.
Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from Whitman College Chemistry Department Website.
Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
Tappi, S., et al. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, e5001.
Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.
Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
BenchChem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS).
Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1797–1807.
Mandelbaum, A. (2015). Stereochemistry Studied Using Mass Spectrometry.
Unknown. (2025, August 6). Electron ionization cross-section and fragmentation of α-cyclohexanedione.
ChemNotate. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
Slideshare. (n.d.). Retro diels alder reaction and ortho effect.
ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
Fareedian Chemistry. (2020, April 19).
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
Organic Spectroscopy. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube.
Baek, S. O., & Kim, Y. H. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine.
Djerassi, C., et al. (1967). Mass spectrometry in structural and stereochemical problems. CXXXII. Electron impact induced alkyl and aryl rearrangements in .alpha.,.beta.-unsaturated cyclic ketones. Journal of the American Chemical Society, 89(1), 247–258.
National Institute of Standards and Technology. (n.d.). Cyclohexanone. In NIST Chemistry WebBook.
Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
Wolf, T. J. A., et al. (2021). Femtosecond dynamics and coherence of ionic retro-Diels–Alder reactions. The Journal of Chemical Physics, 155(4), 044304.
Lee, C. F., et al. (2024). Generation of Quaternary Carbons in Cycloalkanones and Lactones with Arynes through a Domino Process. The Journal of Organic Chemistry.
Lee, C. F., et al. (2024). Generation of Quaternary Carbons in Cycloalkanones and Lactones with Arynes through a Domino Process. The Journal of Organic Chemistry.
Goda, H., & Kador, P. F. (2002). Method of analysis of aldehyde and ketone by mass spectrometry. U.S.
Baek, S. O., & Kim, Y. H. (2004). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine.
Popp, M., et al. (2024). Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry.
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from University of Colorado Boulder, Department of Chemistry Website.
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
LibreTexts Chemistry. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups.
Sparkman, O. D. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.
Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.
Demarque, D. P., et al. (2015).
University of Bristol. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Retrieved from University of Bristol, School of Chemistry.
Comparative Structural Analysis: X-ray Crystallography vs. Spectroscopic Methods for Substituted Oxocyclohexanecarboxylates
Executive Summary For researchers working with substituted oxocyclohexanecarboxylates (cyclic -keto esters), structural characterization is frequently complicated by two concurrent phenomena: keto-enol tautomerism and st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers working with substituted oxocyclohexanecarboxylates (cyclic
-keto esters), structural characterization is frequently complicated by two concurrent phenomena: keto-enol tautomerism and stereochemical volatility (epimerization).
While NMR spectroscopy remains the workhorse for solution-state equilibrium analysis, it often fails to provide definitive stereochemical assignment for these dynamic systems. Single-Crystal X-ray Diffraction (SC-XRD) serves as the "frozen state" authority, offering absolute configuration and precise tautomeric identification that solution methods cannot resolve.
This guide objectively compares SC-XRD against NMR and DFT, providing a validated workflow for crystallizing these often-oily intermediates and interpreting the resulting bond-metric data.
The Structural Challenge: Tautomerism & Stereochemistry
Substituted 2-oxocyclohexanecarboxylates exist in a dynamic equilibrium. The structural ambiguity arises from the movement of the acidic proton between the
-carbon and the keto-oxygen, coupled with the conformational flexibility of the cyclohexane ring.
The Equilibrium Landscape
In solution, these molecules oscillate between:
Diketo Form: The "classic" ketone-ester structure. Possesses two chiral centers (if substituted).
Enol Form: Stabilized by intramolecular hydrogen bonding (Resonance Assisted Hydrogen Bond, RAHB). This planarizes part of the ring, removing one chiral center.
Visualization of the Structural Problem
The following diagram illustrates the complexity SC-XRD must resolve compared to the time-averaged signal of NMR.
Figure 1: The structural duality of cyclic
-keto esters. SC-XRD isolates a single energetic minimum, whereas solution methods often yield averaged data.
Comparative Methodology: SC-XRD vs. Alternatives
The following table contrasts the utility of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) specifically for this chemical class.
Feature
SC-XRD (Crystallography)
NMR (1H/13C/NOESY)
DFT (Computational)
Primary Output
Absolute Configuration (R/S), Bond Lengths
Equilibrium Ratios, Chemical Shift
Energy Barriers, Theoretical Geometry
Tautomer ID
Definitive. Direct observation of H-atom or C-O bond length changes.
Inferred. Based on chemical shift ( 12+ ppm for enol -OH).
Predictive. Subject to functional errors (delocalization error).
Stereochemistry
Resolves relative & absolute stereochemistry of all centers.
Difficult if signals overlap or exchange is fast (timescale averaging).
Expert Insight: Do not rely on DFT alone for tautomeric prediction in the solid state. Recent studies indicate standard functionals often fail to predict the correct tautomeric polymorph due to density-driven delocalization errors [1].[1] Use SC-XRD to validate DFT models.
Experimental Protocol: Crystallizing the "Uncrystallizable"
Substituted oxocyclohexanecarboxylates are notorious for being oils at room temperature. To obtain X-ray quality crystals, you must often disrupt the packing frustration or increase the melting point.
If the derivative cannot be modified, use a cryo-crystallography approach.
Seal the neat oil in a Lindemann capillary (0.3 mm).
Mount on the goniometer head.
Flash cool to 100 K.
Anneal: If polycrystallinity occurs, cycle the temperature just below the melting point to encourage single crystal growth (Zone Melting).
Strategy B: Derivatization (Recommended)
Transform the oily ester into a crystalline solid using "crystallization chaperones."
Enol Capture: React with p-bromophenylhydrazine . The resulting hydrazone is almost always a crystalline solid due to
-stacking of the aryl rings and the heavy atom (Br) aids in phase determination.
Metal Chelation: Cyclic
-keto esters are excellent bidentate ligands. React with Cu(OAc)2 to form a neutral, crystalline copper chelate [2].
Workflow Diagram
Figure 2: Decision tree for obtaining diffraction-quality crystals from oily
-keto esters.
Data Analysis: The Bond Length Fingerprint
Once the structure is solved, you must prove whether the crystal contains the keto or enol tautomer. Hydrogen atoms are difficult to locate with X-rays (unless high-quality data is obtained), so bond length analysis is the industry standard for validation.
Critical Metrics
In the enol form, electron delocalization significantly alters bond orders. Use the table below to interpret your .cif data.
Bond Type
Pure Keto Target (Å)
Enol Target (Å)
Interpretation
C=O (Ketone)
1.20 - 1.22
1.24 - 1.28
Elongation indicates single-bond character (C-OH).
C-C (-)
1.50 - 1.54
1.34 - 1.38
Shortening indicates double-bond character (C=C).
C=O (Ester)
1.20 - 1.21
1.22 - 1.24
Often involved in H-bonding network.
O...O Distance
> 3.0 (No bond)
2.45 - 2.55
The "Smoking Gun": Short distance proves intramolecular H-bond (RAHB).
Data derived from Allen et al. (Cambridge Structural Database statistics) [3].
Case Study Interpretation
If your solved structure shows a C1-C2 bond length of 1.36 Å and a C1-O1 bond length of 1.26 Å , the molecule exists as the Enol tautomer in the solid state. If C1-C2 is 1.51 Å , it is the Keto tautomer .
References
Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv, 2025.
Crystallization-Enabled Stereoconvergent Michael Additions of
-Keto Esters. NIH / PMC, 2021.
Bond lengths in organic compounds (Allen et al.). Journal of the Chemical Society, Perkin Transactions 2.
Strategic Ring Construction: Robinson Annulation vs. Double Michael Addition
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists[1] Executive Summary: The Divergence of Enolate Logic In complex molecule synthesis, the construction of polycyclic...
Executive Summary: The Divergence of Enolate Logic
In complex molecule synthesis, the construction of polycyclic cores often hinges on the fate of a single intermediate: the enolate formed after an initial Michael addition.[2] This guide compares two dominant pathways that diverge from this common starting point:
Robinson Annulation: The classical thermodynamic powerhouse.[1] It sequences a Michael addition with an intramolecular Aldol condensation and dehydration.[1][3]
Key Utility: Steroid cores, terpenoids, and robust handles for further functionalization.[1]
Double Michael Addition (DMA): The kinetic precision tool.[1] It sequences two conjugate additions without dehydration.[1]
Primary Output: Bridged, fused, or spirocyclic systems with high stereochemical density.[1]
Key Utility: Creating quaternary centers, spiro-oxindoles, and preserving oxygen functionality.[1]
The Trade-off: Robinson Annulation offers structural stability and conjugated handles at the cost of atom economy (loss of H₂O). Double Michael Addition offers 100% atom economy and rapid complexity generation (quaternary centers) but often requires stricter kinetic control to avoid polymerization or reversibility.[1]
Mechanistic Divergence & Signaling Pathways
The decision to pursue Robinson or DMA is often a choice between Aldol closure (1,2-addition) and Conjugate closure (1,4-addition).[1]
Pathway Visualization
The following diagram illustrates the mechanistic bifurcation point. Note how the "Robinson" path terminates in an elimination step, while the "Double Michael" path retains all atoms.
Figure 1: Mechanistic bifurcation. The Robinson pathway relies on aldolization and dehydration, while the Double Michael pathway utilizes a second conjugate addition to build complexity without mass loss.
Comparative Performance Analysis
The following data contrasts the performance characteristics of the Hajos-Parrish-Eder-Sauer-Wiechert reaction (a catalytic Robinson variant) against a modern Organocatalytic Double Michael reaction (Spirooxindole synthesis).
Target: (S)-Wieland-Miescher Ketone (WMK)
Mechanism: Proline-catalyzed Michael addition followed by acid-mediated aldol condensation.[1]
Rationale: This protocol uses L-Proline to induce asymmetry during the initial Michael step via an enamine intermediate.[1]
Catalyst Loading: Charge a reaction vessel with the triketone precursor (1.0 equiv) and anhydrous DMSO (0.5 M concentration).
Induction: Add L-Proline (10–30 mol%). Note: Higher loading increases rate but may complicate workup.
Reaction: Stir at room temperature (20–25°C) for 20–48 hours. Monitor via TLC for the disappearance of the triketone.
Checkpoint: The intermediate ketol may form.[1] Do not isolate yet.
Cyclization/Dehydration: To ensure full conversion to the enone, add a catalytic amount of acidic resin or p-TsOH and heat to 60°C for 2 hours if the dehydration is slow.[1]
Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Recrystallize from ether/hexanes or purify via flash chromatography (SiO₂).
Target: Spiro[cyclohexane-1,3'-indoline] derivatives
Mechanism: Bifunctional organocatalysis (Squaramide or Thiourea) activating a nitroalkene and an oxindole.[1]
Rationale: The catalyst activates the nitroalkene (H-bonding) and the oxindole (enolization), directing two sequential 1,4-additions to create a spiro-quaternary center.[1]
Preparation: In a flame-dried vial, dissolve the oxindole (1.0 equiv) and the bifunctional catalyst (2 mol%) in DCM (0.1 M).
Addition: Add the electrophile (e.g., divinyl ketone) (1.2 equiv) dropwise at 0°C or RT depending on reactivity.
Monitoring: Stir for 12–24 hours. Critical: Monitor for the "mono-Michael" intermediate.[1] If it accumulates, the second cyclization is the rate-determining step and may require slight warming.[1]
Quench: Filter the mixture through a short pad of silica to remove the catalyst (or perform an acid wash).
Use the following logic flow to select the appropriate methodology for your drug discovery campaign.
Figure 2: Decision matrix for selecting between Robinson and Double Michael pathways based on structural requirements.
References
Hajos, Z. G., & Parrish, D. R. (1974).[1] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.[1] Link[1]
Eder, U., Sauer, G., & Wiechert, R. (1971).[1] New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[1] Angewandte Chemie International Edition, 10(7), 496–497.[1] Link[1]
Bui, T., & Barbas, C. F. (2000).[1] A proline-catalyzed asymmetric Robinson annulation reaction.[1] Tetrahedron Letters, 41(36), 6951-6954.[1] Link
Hong, B.-C., & Nimje, R. Y. (2012).[1][9] Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines.[1] Beilstein Journal of Organic Chemistry, 8, 831–840.[1] Link
Liu, Y., et al. (2018).[1][10] Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. Chemistry – A European Journal, 24, 3703.[1][10] Link[1]
Double-gloving recommended. Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (5-8 mil) or Neoprene.[1][2] Latex is insufficient.
Respiratory
Fume Hood Mandatory. If working outside containment (e.g., weighing large masses), use N95 or P100 respirator.
Eye Protection
Chemical Splash Goggles. Safety glasses are insufficient due to fine powder drift risks.
Clothing
Standard cotton lab coat (buttoned), long pants, closed-toe chemical-resistant shoes.[1][2]
Incompatibility
DO NOT MIX with strong acids (HCN release risk), strong bases (exothermic hydrolysis), or strong oxidizers.
Spill Agent
Dry sand or non-combustible absorbent (Vermiculite). Do not use acidic absorbents.
Part 2: Risk Assessment & Functional Hazard Analysis[1][3]
As scientists, we do not merely follow rules; we manage molecular behavior. This compound contains two distinct functional groups that dictate its safety profile: a Nitrile (-CN) and a Carboxylic Acid (-COOH) , positioned on a cyclohexyl ring.[1][2]
The Nitrile Factor (The Silent Risk)
While organic nitriles are generally stable, they possess a latent toxicity profile.
Mechanism: Under strong acidic conditions or metabolic processing, the cyano group can hydrolyze or release cyanide ions (
Operational Implication: You must treat this compound as a potential source of HCN if it encounters strong acids (e.g., HCl,
).
Toxicity Class: Treat as Acute Toxicant Category 4 (Harmful if swallowed) at minimum, with precautionary handling as Category 3.
The Carboxylic Acid Factor (The Irritant)
Mechanism: The protonated acid group (
) allows for hydrogen bonding and ionization on mucosal surfaces.[1]
Operational Implication: Inhalation of dust will cause immediate respiratory tract irritation. Contact with eyes can cause corneal damage due to acidity.
Part 3: PPE Selection Matrix
The following selection is based on Permeation Degradation Resistance principles.
Protection Zone
Recommended Equipment
Scientific Rationale
Hand Protection
Double Nitrile (0.11 mm min)
Nitriles provide excellent resistance to organic acids and fair resistance to nitrile permeation.[1][2] Double gloving creates a "sacrificial layer" to detect contamination before skin contact.
Ocular
Tight-fitting Goggles
Powder drift is the primary vector of exposure.[1] Goggles seal the orbital area against dust entry, which glasses cannot do.
Respiratory
Local Exhaust Ventilation (LEV)
The vapor pressure is likely low, but the solid state generates dust. LEV (Fume hood) captures particulates at the source.
Body
Poly-coated Lab Coat / Apron
For scale-up (>10g), add a Tyvek apron.[1][2] The phenyl ring increases lipophilicity, meaning dissolved compound penetrates cotton rapidly.
Part 4: Operational Protocols
Protocol A: Weighing & Transfer
The highest risk of exposure occurs during the transition from bulk container to reaction vessel.[1]
Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Functionalized cyclohexanes are often crystalline and prone to static fly-off.[1][2]
The "Boat-to-Flask" Method:
Tare a long-neck weighing funnel (not just paper).[1][2]
Weigh the solid directly into the funnel.
Insert the funnel neck deep into the receiving flask before tapping the solid down.
Why? This prevents dust generation at the flask neck, a common contamination point.
Protocol B: Solubilization & Reaction[1]
Solvent Choice: Dissolve in non-protic solvents (DCM, Ethyl Acetate) if possible.
Acidification Precaution: If the reaction requires acidic conditions, ensure the system is closed and vented to a scrubber .
Warning: Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas.
Detection: Keep a portable HCN monitor active if heating with acid.
Part 5: Emergency Response Logic
Exposure Response[4][5][6][7]
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.
Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption of the phenyl-ring compound.[1][2]
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] The acidity requires thorough dilution.
Spill Cleanup Decision Tree
Visualized workflow for safe remediation.
Figure 1: Decision logic for spill remediation. Note the prohibition of bleach, which can react unpredictably with the acidic functionality or organic load.
Part 6: Disposal & Waste Stream Management[1][9]
Proper disposal is critical to prevent downstream hazards. This compound presents a "Mixed Hazard" (Toxic/Corrosive).
Waste Segregation Workflow
Figure 2: Waste stream segregation. The "Contains Nitriles" tag is vital for waste handlers to prevent mixing with strong oxidizers or acids in the central accumulation area.
Disposal Protocol
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).
Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations like "Cyano-Acid".
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to the carboxylic acid group (corrosion risk).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.